molecular formula C24H20N2O B3947969 3-Benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one

3-Benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one

Cat. No.: B3947969
M. Wt: 352.4 g/mol
InChI Key: HYQVNMDGTSCSFZ-UHFFFAOYSA-N
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Description

3-Benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

3-benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c1-18-9-5-6-12-20(18)15-16-23-25-22-14-8-7-13-21(22)24(27)26(23)17-19-10-3-2-4-11-19/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQVNMDGTSCSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like quinazoline derivatives.

Chemical Reactions Analysis

3-Benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or ethenyl groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

3-Benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects. It can also interact with DNA or proteins to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-Benzyl-2-[2-(2-methylphenyl)ethenyl]quinazolin-4-one include other quinazoline derivatives such as:

These compounds share similar structural features but may differ in their biological activities and therapeutic applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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